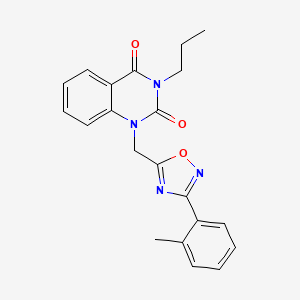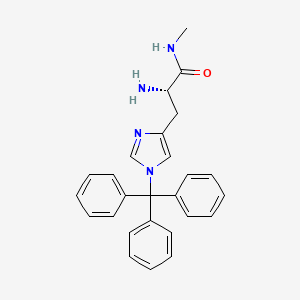
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol is a complex organic compound with the molecular formula C20H32O2. It is characterized by its unique structure, which includes multiple double bonds and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a more saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce a fully saturated hydrocarbon .
Aplicaciones Científicas De Investigación
6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6,10,14-Trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol include:
- 3,5,9,13-Cyclotetradecatetraene-1,2-diol
- 6,10,14-Trimethyl-2-pentadecanone
- 1,2,4-Trimethyl-3-propan-2-ylbenzene
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol |
InChI |
InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3 |
Clave InChI |
LBNWKNLAXODPTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102663.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14102682.png)
![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14102690.png)
![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14102703.png)
![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102705.png)
![N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14102711.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B14102713.png)
![6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B14102718.png)
![methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14102722.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102729.png)

![ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14102751.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14102759.png)
